2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene

Description

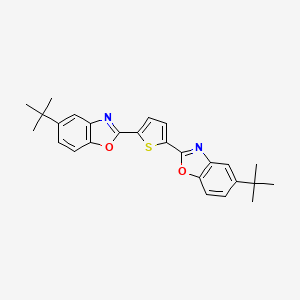

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O2S/c1-25(2,3)15-7-9-19-17(13-15)27-23(29-19)21-11-12-22(31-21)24-28-18-14-16(26(4,5)6)8-10-20(18)30-24/h7-14H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXZBGVLNVRQSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(S3)C4=NC5=C(O4)C=CC(=C5)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048205 | |

| Record name | 2,2'-(2,5-Thiophenediyl)bis[5-(1,1-dimethylethyl)benzoxazole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; NKRA; Other Solid, Yellow to green solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS] | |

| Record name | Benzoxazole, 2,2'-(2,5-thiophenediyl)bis[5-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | BBOT | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12235 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7128-64-5, 52232-33-4 | |

| Record name | 2,5-Bis(5′-tert-butyl-2-benzoxazolyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7128-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(tert-butyl benzoxazolyl) thiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007128645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorescent Brightener 362 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052232334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BBOT | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoxazole, 2,2'-(2,5-thiophenediyl)bis[5-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-(2,5-Thiophenediyl)bis[5-(1,1-dimethylethyl)benzoxazole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUORESCENT BRIGHTENER 184 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7UR9129GP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene

An In-depth Technical Guide to the Synthesis of 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene (BBOT)

Abstract

This guide provides a comprehensive technical overview of the , commonly known as BBOT or Fluorescent Brightener 184. BBOT is a prominent fluorescent whitening agent valued for its high thermal stability and strong blue-violet fluorescence, making it indispensable in plastics, coatings, and printing inks.[1][2][3] This document details the core chemical principles, a step-by-step synthesis protocol, mechanistic insights, and methods for purification and characterization. It is intended for researchers and professionals in organic synthesis, materials science, and drug development who require a deep, practical understanding of this synthesis.

Introduction and Significance

This compound (BBOT) is a bifunctional benzoxazole derivative built around a central thiophene core. Its molecular structure is responsible for its signature property: the ability to absorb ultraviolet (UV) light and re-emit it as visible blue light.[4] This process of fluorescence effectively masks the inherent yellow cast of many polymers and materials, resulting in a brighter, cleaner "white" appearance. The maximum absorption wavelength is approximately 375 nm, with a corresponding emission peak around 435 nm.[3][4][5]

The tert-butyl groups enhance the molecule's solubility in organic matrices and contribute to its stability.[6] Beyond its primary role as an optical brightener in industries like plastics (PVC, PE, PP, ABS), coatings, and inks, BBOT has also been investigated as an electron-transporting material in organic electroluminescent devices (OLEDs) and for photovoltaic applications.[3]

Principle of Synthesis

The most established and industrially viable method for synthesizing BBOT is the direct condensation reaction between two key precursors: 2,5-thiophenedicarboxylic acid and 2-amino-4-tert-butylphenol .[6]

The reaction is a double cyclodehydration. First, two amide linkages are formed, followed by an intramolecular cyclization and dehydration to form the stable benzoxazole rings. The reaction is typically driven to completion by heating the mixture in a high-boiling solvent and continuously removing the water produced as a byproduct.[2][6] Boric acid is often employed as a catalyst to facilitate the dehydration steps.[1][6]

Overall Synthesis Scheme

The overall transformation can be visualized as follows:

Caption: Overall reaction scheme for BBOT synthesis.

Starting Materials and Reagents

Successful synthesis depends on the quality of the starting materials.

| Reagent | Formula | M.W. ( g/mol ) | Role | Key Considerations |

| 2,5-Thiophenedicarboxylic acid | C₆H₄O₄S | 172.16 | Thiophene backbone | Should be of high purity. Can be synthesized or purchased commercially.[7] |

| 2-Amino-4-tert-butylphenol | C₁₀H₁₅NO | 165.23 | Benzoxazole precursor | Key reactant; purity directly impacts yield and final product color.[8] |

| Boric Acid | H₃BO₃ | 61.83 | Catalyst | Acts as a dehydrating agent to facilitate cyclization.[6] |

| 1,2,4-Trichlorobenzene | C₆H₃Cl₃ | 181.45 | Solvent | High boiling point (213 °C) allows for the necessary reaction temperatures. |

| Toluene | C₇H₈ | 92.14 | Co-Solvent | Forms an azeotrope with water, facilitating its removal.[6] |

| Xylene | C₈H₁₀ | 106.16 | Recrystallization Solvent | Used for final purification of the crude product.[1] |

Note: An alternative approach involves converting 2,5-thiophenedicarboxylic acid to its more reactive diacyl chloride derivative using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) prior to reaction with the aminophenol.[9][10] This can sometimes allow for lower reaction temperatures but adds an extra step to the process.

Detailed Experimental Protocol

This protocol describes a common lab-scale synthesis adapted from established industrial methods.[1][2][6]

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Dean-Stark apparatus or similar water separator

-

Condenser

-

Vacuum filtration setup (Büchner funnel)

Procedure:

-

Reactor Setup: In a dry three-neck flask equipped with a mechanical stirrer, condenser, and a Dean-Stark trap, combine 1,2,4-trichlorobenzene and toluene in a 5:1 weight ratio to serve as the solvent system.[1]

-

Charging Reactants: To the solvent mixture, add 2,5-thiophenedicarboxylic acid (1.0 eq), 2-amino-4-tert-butylphenol (2.0 - 2.5 eq), and boric acid (0.25 - 0.35 eq). The slight excess of the aminophenol ensures the complete conversion of the dicarboxylic acid.[1]

-

Condensation Reaction: Begin stirring and gradually heat the mixture. As the temperature approaches 120 °C, the initial condensation to form amide intermediates will occur.[1] Water will begin to collect in the Dean-Stark trap as it forms an azeotrope with toluene.

-

Dehydration and Cyclization: Continue to heat the reaction mixture. The temperature will gradually rise as the lower-boiling toluene is removed with the water. The reaction is driven to completion by allowing the temperature to reach up to 230 °C, ensuring all water is removed.[2] The progress can be monitored by the cessation of water collection.

-

Cooling and Crystallization: Once the reaction is complete (typically after several hours, when no more water is evolved), turn off the heat and allow the mixture to cool slowly to below 30 °C.[2] The crude BBOT product will crystallize out of the trichlorobenzene solvent.

-

Isolation of Crude Product: Isolate the solid product by vacuum filtration. Wash the filter cake with a small amount of a low-boiling solvent like methanol or ethanol to remove residual trichlorobenzene. The trichlorobenzene mother liquor can be recovered for reuse.[2]

-

Purification by Recrystallization: Transfer the crude solid to a separate flask and add xylene. Heat the mixture to reflux until all the solid dissolves. Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the purified BBOT.

-

Final Product Isolation: Collect the purified, light yellow-green crystals by vacuum filtration, wash with a small amount of cold xylene, and dry the final product in a vacuum oven.[2][3]

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for BBOT synthesis.

Reaction Mechanism

The synthesis proceeds via a two-stage condensation mechanism for each of the two benzoxazole units formed.

Caption: Simplified mechanism of benzoxazole ring formation.

Expert Insight: The critical step is the efficient removal of water. According to Le Chatelier's principle, removing a product of this equilibrium reaction drives it toward the formation of the final, thermodynamically stable benzoxazole product. The use of a high-boiling solvent like trichlorobenzene is not just for temperature control but also to ensure the reactants remain in solution at the high temperatures required for the final dehydration step.

Characterization and Quality Control

The final product should be a light yellow-green crystalline powder.[3]

| Property | Typical Value | Purpose |

| Appearance | Light yellow-green powder/crystals | Visual quality check |

| Melting Point | 199-205 °C | Purity assessment[11] |

| Purity (HPLC) | ≥ 98.5% | Quantitative purity determination[11] |

| UV-Vis Spectroscopy | λ_max ≈ 375 nm (in ethanol) | Confirms electronic structure[12] |

| Fluorescence Spectroscopy | λ_em ≈ 438 nm (in ethanol) | Confirms fluorescent properties[5] |

| FTIR Spectroscopy | - | Confirms absence of -OH and N-H stretches from starting materials and presence of C=N and C-O-C of the benzoxazole ring. |

Safety and Handling

-

Reagents: 1,2,4-Trichlorobenzene is toxic and an environmental hazard. 2-amino-4-tert-butylphenol is harmful if swallowed or in contact with skin. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Reaction Conditions: The reaction is run at high temperatures. Care must be taken to avoid thermal burns. Ensure the glassware is free of defects.

-

Product: While BBOT itself has low acute toxicity, fine powders can be irritating to the respiratory tract.[13] Standard dust protection measures should be used when handling the final product.

Conclusion

The is a robust and well-established example of heterocyclic synthesis via condensation. The success of the procedure hinges on the purity of the starting materials and, most critically, the effective removal of water to drive the reaction to completion. By carefully controlling temperature and employing an azeotropic co-solvent, high yields of pure BBOT can be reliably obtained. This guide provides the foundational knowledge and practical steps necessary for researchers and professionals to successfully replicate and understand this important industrial synthesis.

References

- Smolecule. (n.d.). This compound Synthesis Methods.

- Google Patents. (n.d.). Method for preparing this compound.

- ChemicalBook. (n.d.). This compound Synthesis.

- Google Patents. (n.d.). Process for the manufacture of 2,5-bis-(benzoxazolyl)-thiophene compounds.

- ChemicalBook. (2019, October 24). 2,5-Bis(5-tert-butyl-2-benzoxazolyl) thiophene: Uses as an Organic Brightener.

- Google Patents. (n.d.). The preparation method of 2-amino-4-tert.-butyl phenol.

- Sigma-Aldrich. (n.d.). 2-Amino-4-tert-butylphenol 98.

- Google Patents. (n.d.). Preparation method of 2,5-thiophenedicarboxylic acid.

- WSD Chemical. (2025, September 16). What is the purpose of fluorescent whitening agents?.

- AAT Bioquest. (n.d.). Absorption [BBOT].

- NIST. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). 2-Amino-4-tert-butylphenol 98 Safety Information.

- AAT Bioquest. (n.d.). Spectrum [BBOT].

- Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides.

- Santa Cruz Biotechnology. (n.d.). 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene Safety Data Sheet.

- Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides.

- Thermo Fisher Scientific. (n.d.). This compound, 99%.

Sources

- 1. CN102070627A - Method for preparing this compound - Google Patents [patents.google.com]

- 2. This compound | 7128-64-5 [chemicalbook.com]

- 3. 2,5-Bis(5-tert-butyl-2-benzoxazolyl) thiophene: Uses as an Organic Brightener_Chemicalbook [chemicalbook.com]

- 4. What is the purpose of fluorescent whitening agents? [wsdchemical.com]

- 5. Spectrum [BBOT] | AAT Bioquest [aatbio.com]

- 6. Buy this compound | 7128-64-5 [smolecule.com]

- 7. CN105906606A - Preparation method of 2,5-thiophenedicarboxylic acid - Google Patents [patents.google.com]

- 8. 2-Amino-4-tert-butylphenol 98 1199-46-8 [sigmaaldrich.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. A14928.22 [thermofisher.com]

- 12. Absorption [BBOT] | AAT Bioquest [aatbio.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Photophysical Properties of 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene (BBOT)

This guide provides a comprehensive technical overview of the photophysical properties of 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene, commonly known as BBOT. Intended for researchers, scientists, and professionals in drug development, this document delves into the core photophysical characteristics of BBOT, offering both foundational knowledge and practical insights into its application as a robust fluorophore.

Introduction: The Significance of BBOT in Fluorescence Applications

This compound (BBOT) is a highly efficient and stable organic fluorophore belonging to the benzoxazole derivative family.[1] Its molecular structure, featuring a central thiophene ring flanked by two 5-tert-butyl-benzoxazolyl moieties, imparts exceptional photophysical properties, making it a valuable tool in various scientific and industrial domains.[2][3] BBOT is widely recognized for its strong ultraviolet (UV) absorption and intense blue fluorescence emission.[1]

Primarily utilized as an optical brightener in polymers, coatings, and inks, BBOT's applications extend into more specialized research areas.[4][5] Its high fluorescence quantum yield, environmental stability, and consistent spectroscopic behavior make it an excellent candidate for a fluorescence standard.[4] Furthermore, its utility is being explored in biomedical imaging, organic electronics such as organic light-emitting diodes (OLEDs), and as a photoinitiator in polymerization reactions.[3][4] This guide will elucidate the fundamental photophysical principles that underpin these diverse applications.

Core Photophysical Properties of BBOT

The interaction of BBOT with light is characterized by several key photophysical parameters that dictate its performance as a fluorophore. These properties are summarized below and discussed in detail in the subsequent sections.

Absorption and Emission Spectra

BBOT exhibits a strong absorption band in the near-UV region, typically between 340 and 450 nm, with an absorption maximum around 373-380 nm.[3][6][7] Upon excitation, it emits a vibrant blue fluorescence with an emission maximum typically observed in the range of 420-470 nm.[1] This significant separation between the absorption and emission maxima, known as the Stokes shift, is a desirable characteristic for fluorescent probes as it minimizes self-absorption and improves signal-to-noise ratios in detection. The Stokes' shift for BBOT is approximately 65 nm.[6]

The solvent environment can influence the precise absorption and emission wavelengths of BBOT, a phenomenon known as solvatochromism. While BBOT's fluorescence quantum yield remains high across solvents of varying polarity, subtle shifts in the spectral positions can be observed.[2][8][9]

Table 1: Spectral Properties of BBOT in Various Solvents

| Solvent | Absorption Max (λ_abs) | Emission Max (λ_em) |

| Ethanol | 373 nm[5] | 438 nm[6] |

| Polymer Films | 380 nm[7] | 428 nm[7] |

Fluorescence Quantum Yield (Φ_f)

The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. BBOT is renowned for its high fluorescence quantum yield, with reported values being greater than or equal to 0.60, irrespective of solvent polarity.[2][4] This high quantum yield indicates that the excited state of BBOT is more likely to decay via fluorescence rather than non-radiative pathways.[10]

The rigidity of the molecular structure of BBOT contributes to its high quantum efficiency by minimizing non-radiative decay through vibrational relaxation. In certain matrices, such as silica gel, the quantum yield of BBOT has been observed to increase, suggesting that restricting molecular motion further reduces non-radiative decay pathways.[4]

Fluorescence Lifetime (τ_f)

The fluorescence lifetime (τ_f) is the average time a molecule remains in its excited state before returning to the ground state via fluorescence. BBOT exhibits a consistent monoexponential fluorescence decay with a lifetime of approximately 2 nanoseconds (ns).[2][4] This consistent lifetime, independent of the excitation wavelength, concentration, and solvent, is a significant advantage for applications requiring quantitative fluorescence measurements, as it simplifies data analysis and interpretation.[2] The absence of excimer formation, which can introduce complex decay kinetics, further contributes to the reliability of BBOT's fluorescence lifetime.[2]

Photophysical Pathways and Jablonski Diagram

The photophysical processes of BBOT can be visualized using a Jablonski diagram. Upon absorption of a UV photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can return to the ground state through several pathways:

-

Fluorescence: Radiative decay from S₁ to S₀, emitting a photon. This is the dominant pathway for BBOT.

-

Internal Conversion (IC): Non-radiative decay to a lower electronic state of the same multiplicity. For BBOT, internal conversion is considered to be a negligible deactivation pathway.[2]

-

Intersystem Crossing (ISC): A non-radiative transition to a triplet state (T₁). This is a competitive quenching pathway for BBOT's fluorescence.[2] The T₁ state can then undergo non-radiative decay back to the S₀ state. The triplet state of BBOT has been observed to absorb at 500 nm.[2]

Caption: Jablonski diagram illustrating the photophysical pathways of BBOT.

Experimental Methodologies for Photophysical Characterization

Accurate characterization of the photophysical properties of BBOT requires robust experimental protocols. The following sections outline the standard methodologies for measuring its key parameters.

Measurement of Absorption and Emission Spectra

The absorption spectrum of BBOT is typically measured using a UV-Vis spectrophotometer. The emission spectrum is recorded with a spectrofluorometer.

Protocol:

-

Sample Preparation: Prepare dilute solutions of BBOT in the solvent of interest. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.[10]

-

Absorption Measurement: Record the absorption spectrum using a UV-Vis spectrophotometer, with the pure solvent as a reference.

-

Emission Measurement: Using a spectrofluorometer, excite the sample at its absorption maximum. Record the emission spectrum, ensuring the instrument is calibrated for spectral response.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[10]

Protocol:

-

Select a Standard: Choose a fluorescence standard with a well-characterized quantum yield and spectral properties that overlap with BBOT (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Prepare Solutions: Prepare a series of dilutions of both the BBOT sample and the standard in the same solvent if possible. The absorbance of all solutions at the excitation wavelength should be kept below 0.1.[10]

-

Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence: Record the fluorescence emission spectrum for each solution under identical experimental conditions (e.g., excitation wavelength, slit widths).

-

Data Analysis:

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.

-

The quantum yield of the sample (Φ_s) can be calculated using the following equation:[11]

Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

where Φ_r is the quantum yield of the reference, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

Caption: Workflow for relative quantum yield determination.

Measurement of Fluorescence Lifetime

Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate technique for measuring fluorescence lifetimes in the nanosecond range.

Protocol:

-

Instrument Setup: Utilize a TCSPC system equipped with a pulsed light source (e.g., a laser diode or LED) with a wavelength suitable for exciting BBOT.

-

Sample Preparation: Prepare a dilute solution of BBOT to avoid concentration quenching.

-

Data Acquisition: Excite the sample with the pulsed source and collect the fluorescence emission through a monochromator and a single-photon sensitive detector. The instrument measures the time delay between the excitation pulse and the arrival of the first fluorescence photon.

-

Data Analysis:

-

Construct a histogram of the arrival times of the photons.

-

Deconvolute the instrument response function (IRF) from the measured fluorescence decay.

-

Fit the resulting decay curve to an exponential function to determine the fluorescence lifetime (τ_f). For BBOT, a monoexponential decay model is expected.[2][4]

-

Applications in Research and Development

The robust photophysical properties of BBOT make it a versatile tool for various applications:

-

Fluorescence Standard: Its high and stable quantum yield, along with a consistent lifetime, makes BBOT an excellent reference standard for calibrating fluorescence instrumentation and for comparative studies of other fluorophores.[4]

-

Optical Brightener: In industrial applications, BBOT is incorporated into polymers and textiles to enhance their whiteness and brightness by absorbing UV light and re-emitting it in the blue region of the visible spectrum.[4][5]

-

Fluorescent Probe: The sensitivity of BBOT's spectral properties to its local environment can be exploited to probe the structure and properties of materials.[4] For instance, changes in its fluorescence can indicate aggregation or changes in the polarity of its surroundings.

-

Organic Electronics: BBOT's ability to transport charge carriers and its strong blue emission are advantageous for its use in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices.[4]

-

Biomedical Imaging: While not extensively documented, the fluorescence properties of BBOT suggest potential for its use in labeling and visualizing biomolecules in biological systems.[4]

Conclusion

This compound is a high-performance fluorophore with a compelling set of photophysical properties. Its strong UV absorption, intense blue emission, high fluorescence quantum yield, and stable nanosecond-scale lifetime make it a reliable and versatile tool for a wide range of applications, from industrial uses as an optical brightener to advanced research in materials science and optoelectronics. A thorough understanding of its photophysical characteristics, as detailed in this guide, is crucial for leveraging its full potential in scientific and technological advancements.

References

- Demas, J. N., & Crosby, G. A. (1971). The Measurement of Photoluminescence Quantum Yields. A Review. The Journal of Physical Chemistry, 75(8), 991–1024. [Link]

- Valeur, B., & Berberan-Santos, M. N. (2012).

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]

- Montalti, M., Credi, A., Prodi, L., & Gandolfi, M. T. (2006). Handbook of Photochemistry. CRC Press. [Link]

- Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.

- Taylor & Francis Online. (2022). 2,5-Bis(5-tert-butyl-benzoxazole-2-yl) thiophene (BTBB): spectroscopic behavior, dipole moment, laser behavior, DFT and TD-DFT investigations.

- The Journal of Physical Chemistry B. (2013). Photophysical, Electrochemical and Crystallographic Investigations of the Fluorophore 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Buy this compound | 7128-64-5 [smolecule.com]

- 5. This compound | 7128-64-5 [chemicalbook.com]

- 6. Spectrum [BBOT] | AAT Bioquest [aatbio.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.uci.edu [chem.uci.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene (BBOT): Structure, Mechanism, and Core Applications

Abstract

This technical guide provides a comprehensive scientific overview of 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene (BBOT), a high-performance organic fluorophore. Also known commercially as Fluorescent Brightener 184, BBOT is a cornerstone additive in various industries, prized for its exceptional ability to convert ultraviolet radiation into visible blue light.[1][2] We will dissect its unique molecular architecture, elucidating the structure-property relationships that govern its powerful photophysical behavior. The guide delves into its primary mechanism of action as a fluorescent whitening agent, details a classical synthesis pathway, and explores its principal applications in polymers and advanced scintillators. Methodologies, key physical and spectroscopic data, and safety protocols are presented to provide a holistic resource for researchers, chemists, and professionals in drug development and materials science.

The Molecular Framework: Structure and Physicochemical Profile

This compound, or BBOT, is a complex organic molecule with the chemical formula C₂₆H₂₆N₂O₂S and a molecular weight of approximately 430.57 g/mol .[1][3] Its structure is characterized by a central thiophene ring, which acts as a conjugated bridge between two identical 5-tert-butyl-benzoxazolyl moieties.[4]

The defining features of this architecture are:

-

An Extended π-Conjugated System: The alternating double and single bonds across the thiophene and benzoxazole rings allow for the delocalization of electrons. This electronic structure is fundamental to the molecule's ability to absorb high-energy ultraviolet photons.[5]

-

Tert-Butyl Groups: These bulky aliphatic groups enhance the molecule's solubility in organic solvents and polymer matrices.[6][7] They also contribute to its stability by sterically hindering intermolecular interactions that could otherwise lead to fluorescence quenching.

-

Non-Coplanar Conformation: Crystallographic studies have revealed that the planes of the benzoxazolyl groups are twisted relative to the central thiophene plane.[8][9] This non-planar geometry influences the molecule's electronic energy levels and contributes to its high fluorescence quantum yield.

Synthesis Pathway: A Validated Protocol

The industrial synthesis of BBOT is a robust process that relies on a classical condensation reaction, demonstrating core principles of organic chemistry. [1]The primary route involves the reaction between thiophene-2,5-dicarboxylic acid and two equivalents of 4-tert-butyl-2-aminophenol. [1] The causality behind the experimental choices is critical:

-

High-Boiling Solvent: A solvent like trichlorobenzene is used to achieve the high temperatures (120°C to over 200°C) necessary to drive the condensation and subsequent cyclodehydration. [1][2]* Dehydrating Agent: Boric acid is often employed as a catalyst and dehydrating agent. [1]The continuous removal of water, a byproduct of the reaction, is essential to shift the chemical equilibrium towards the formation of the final product, in accordance with Le Châtelier's principle. This is often accomplished via azeotropic distillation. [1]

Protocol: Laboratory-Scale Synthesis of BBOT

This protocol describes a representative method for synthesizing BBOT.

-

Reactor Preparation: In a reaction vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus for water separation, combine trichlorobenzene and toluene in a 5:1 weight ratio to create the solvent mixture. [10]2. Addition of Reactants: To the solvent, add thiophene-2,5-dicarboxylic acid, 5-tert-butyl-o-aminophenol, and boric acid. A typical molar ratio would be approximately 1 part thiophene dicarboxylic acid to 2.0-2.5 parts aminophenol and 0.25-0.35 parts boric acid. [10]3. Condensation Reaction: Begin heating the mixture with continuous stirring. Raise the temperature to approximately 120°C to initiate the condensation reaction. [1][10]4. Dehydration and Reaction Monitoring: Water will begin to form and will be collected in the water separator. The continuous removal of water drives the reaction to completion. The reaction temperature will gradually rise as the lower-boiling water is removed. The reaction is considered complete when water ceases to be collected and the internal temperature reaches approximately 230°C. [2]5. Isolation of Crude Product: Once the reaction is complete, cool the mixture to below 30°C. The BBOT product will crystallize out of the trichlorobenzene solvent. [2]Isolate the solid crude product via filtration. The trichlorobenzene mother liquor can be recovered for reuse.

-

Refinement: The crude solid is then refined, typically by recrystallization from a solvent such as xylene, to yield the final, high-purity light yellow-green BBOT product. [10]

Core Applications and Methodologies

BBOT's high fluorescence efficiency, thermal stability, and solubility in organic media make it an exceptionally versatile compound. [8][11]

Application as an Optical Brightener in Polymers

BBOT is extensively used to enhance the whiteness of thermoplastic resins, including PVC, polyethylene (PE), polypropylene (PP), and polystyrene (PS). [12][11]

-

Causality: Its effectiveness stems from its ability to withstand high processing temperatures during extrusion and injection molding without significant degradation. Its non-polar character ensures excellent compatibility and dispersion within the polymer matrix, preventing aggregation that could diminish its optical effect. [13] Methodology: Incorporation of BBOT into Polyvinyl Chloride (PVC)

-

Preparation of Dry Blend: Prepare a standard PVC dry blend formulation. This typically includes PVC resin, plasticizers, thermal stabilizers, and fillers.

-

Dosage Calculation: The required dosage of BBOT is very low, generally ranging from 0.01% to 0.05% (100 to 500 ppm) by weight of the total PVC formulation. [13]3. Incorporation: Add the calculated amount of BBOT powder to the dry blend. For optimal and homogenous dispersion, it is often supplied as a masterbatch, where the BBOT is pre-dispersed at a higher concentration in a compatible polymer carrier.

-

Mixing: Process the components in a high-speed mixer until a homogenous, free-flowing powder blend is achieved.

-

Processing: The final compound is then fed into an extruder or injection molding machine and processed under standard conditions for PVC. The BBOT will be molecularly dispersed in the final product, imparting a brilliant white appearance.

Application as a Scintillator

In the field of nuclear and particle physics, BBOT is used as a wavelength shifter in scintillators. [7]Scintillators are materials that emit light when struck by ionizing radiation.

-

Causality: Many primary scintillating materials (the host matrix) emit light in the UV region, where standard photodetectors (like photomultiplier tubes) are less sensitive. BBOT is added to absorb these primary UV photons and re-emit them at longer, blue wavelengths (≈435 nm) that better match the sensitivity profile of the photodetectors. [14]This two-stage process, involving a primary fluor (like PPO) and a secondary shifter (like BBOT), significantly improves the overall light collection efficiency and, therefore, the sensitivity of the radiation detector. [14][15]

Spectroscopic Profile

The performance of BBOT is defined by its absorption and emission characteristics. A high molar absorptivity at its peak absorption wavelength and a high quantum yield of fluorescence are the hallmarks of an effective fluorophore. [8]

| Spectroscopic Parameter | Wavelength/Value | Significance | Source(s) |

|---|---|---|---|

| Max. Absorption Wavelength (λmax) | ~374-375 nm | Corresponds to the UV energy BBOT most efficiently absorbs to initiate fluorescence. | [7][12][13] |

| Max. Emission Wavelength (λem) | ~435-438 nm | The peak of the visible blue light emitted, which is responsible for the whitening effect. | [7][16][11] |

| Stokes Shift | ~65 nm | The difference between absorption and emission maxima. A large Stokes shift is desirable as it minimizes self-absorption (re-absorption of emitted light), enhancing net fluorescence output. | [16] |

| Fluorescence Quantum Yield (Φfl) | ≥ 0.60 | Represents the high efficiency of converting absorbed photons into emitted fluorescent photons. | [8]|

Safety, Handling, and Storage

As with any chemical agent, proper handling of BBOT is essential.

-

General Handling: Use in a well-ventilated area. Avoid the formation and inhalation of dust. [17]Avoid direct contact with skin and eyes by using appropriate personal protective equipment (PPE), including gloves and safety goggles. [17]* Storage: Store in a cool, dry place away from direct sunlight and incompatible materials.

-

Incompatibilities: BBOT is incompatible with strong oxidizing agents. [6][12]

Conclusion

This compound is a sophisticated organic compound whose value is derived directly from its precisely engineered molecular structure. The interplay between its extended conjugated system and stabilizing tert-butyl groups provides exceptional thermal stability and a highly efficient mechanism for converting UV radiation into brilliant blue light. This unique photophysical capability has established BBOT as an indispensable tool in materials science, from enhancing the aesthetic value of everyday plastics and textiles to playing a critical role in the sensitive detection of ionizing radiation. A thorough understanding of its structure, mechanism, and synthesis provides a solid foundation for its effective application and for future innovation in the field of fluorescent materials.

References

- Cnhile Group Co., Ltd. (2025). Mechanism of Action of Fluorescent Whitening Agents.

- Raytop Chemical. (2025). Mechanism Of Fluorescent Brighteners.

- LookChem. (2023). This compound: properties, applications and safety.

- Raytop Chemical. (2025). Working Principle Of Fluorescent Whitening Agent.

- Jones, G., II, et al. (2012). Photophysical, Electrochemical and Crystallographic Investigations of the Fluorophore 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene. The Journal of Physical Chemistry B, 116(35), 10673-10682. [Link]

- Parbo, H. (2019). 2,5-Bis(5-tert-butyl-2-benzoxazolyl) thiophene: Uses as an Organic Brightener. SF J Textile and Fashion Design.

- Wikipedia. (n.d.). Optical brightener.

- ResearchGate. (n.d.). Chemical structure of 2,5-bis-(5-tert-butyl-benzoxazol-2-yl)-thiophene (BBOT). [Image].

- Google Patents. (n.d.). Method for preparing this compound.

- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.

- DrugFuture. (n.d.). BBOT.

- ResearchGate. (2025). Photophysical, Electrochemical and Crystallographic Investigations of the Fluorophore 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene. [Request PDF].

- INFN. (n.d.). Organic scintillators for neutrons: production and characterization of detectors of interest for SPE.

- National Center for Biotechnology Information. (n.d.). Fluorescent brightener 184. PubChem Compound Database.

- ResearchGate. (n.d.). Scintillation yield of PPO-BBOT samples in function of the PPO concentration. [Image].

- WSD Chemical. (2025). What is the purpose of fluorescent whitening agents?.

Sources

- 1. Buy this compound | 7128-64-5 [smolecule.com]

- 2. This compound | 7128-64-5 [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of Action of Fluorescent Whitening Agents - Cnhile Group Co., Ltd. [cnhile-hl.com]

- 6. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. BBOT [drugfuture.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. CN102070627A - Method for preparing this compound - Google Patents [patents.google.com]

- 11. Sinophor® OB | CAS NO: 7128-64-5 Fluorescent Brightener OB [sinocurechem.com]

- 12. 2,5-Bis(5-tert-butyl-2-benzoxazolyl) thiophene: Uses as an Organic Brightener_Chemicalbook [chemicalbook.com]

- 13. What is the purpose of fluorescent whitening agents? [wsdchemical.com]

- 14. researchgate.net [researchgate.net]

- 15. bo.infn.it [bo.infn.it]

- 16. Spectrum [BBOT] | AAT Bioquest [aatbio.com]

- 17. Page loading... [wap.guidechem.com]

Introduction: Beyond Whiteness, Achieving Brilliance

An In-depth Technical Guide to CAS 7128-64-5: Fluorescent Brightener 184 (OB)

In the realm of materials science and polymer chemistry, achieving a pristine, brilliant white is a persistent challenge. Many polymers and organic materials possess an inherent pale yellow cast that detracts from their aesthetic and commercial value. Chemical bleaching can often degrade the material itself, creating a need for a more elegant solution. This guide delves into the chemistry, properties, and applications of CAS number 7128-64-5, a high-performance fluorescent whitening agent, known commercially as Fluorescent Brightener 184 (FBA 184) or Optical Brightener OB.

This compound does not remove color; instead, it manipulates light. By absorbing non-visible ultraviolet (UV) energy and re-emitting it as visible blue light, it effectively masks the yellow undertones of a substrate, resulting in a brighter, cleaner, and more vibrant appearance. Its exceptional thermal stability, compatibility with a wide range of polymers, and brilliant bluish-white effects have made it an indispensable additive in plastics, coatings, inks, and synthetic fibers.[1][2][3][4] This document serves as a technical resource for researchers, chemists, and drug development professionals seeking to understand and leverage the unique photophysical properties of this versatile molecule.

Section 1: Core Compound Identification and Physicochemical Properties

A precise understanding of a compound begins with its fundamental identifiers and physical characteristics. FBA 184 is a complex organic molecule belonging to the thiophenediyl benzoxazole class.[5] Its structure is responsible for its unique fluorescent properties and stability.

| Identifier | Value |

| CAS Number | 7128-64-5[1][6] |

| IUPAC Name | 5-tert-butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole[7] |

| Synonyms | Fluorescent Brightener 184 (FBA 184), Optical Brightener OB, 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene, BBOT[1][6][7] |

| Molecular Formula | C₂₆H₂₆N₂O₂S[6][8] |

| Molecular Weight | 430.56 g/mol [6][8] |

| EINECS Number | 230-426-4[6][8] |

The utility of FBA 184 in industrial applications, particularly in high-temperature polymer processing, is dictated by its physical properties. Its high melting point and thermal stability ensure it does not degrade during extrusion or molding processes.[3]

| Property | Value | Source(s) |

| Appearance | Light yellow-green crystalline powder | [1][8][9] |

| Melting Point | 196 - 203 °C | [1][2][10] |

| Boiling Point | ~531.2 °C (at 760 mmHg) | [2][10] |

| Density | ~1.18 - 1.27 g/cm³ | [10][11][12] |

| Solubility | Insoluble in water. Soluble in organic solvents such as toluene (5.3 g/100 ml), chlorobenzene (10.2 g/100 ml), and acetone (0.5 g/100 ml). | [2][9][10] |

| Decomposition Temp. | > 220 °C | [2][10] |

Section 2: The Photophysical Mechanism of Action

The core function of FBA 184 is not a chemical reaction with the substrate but a physical process involving light. This process, fluorescence, is a form of photoluminescence. The molecule's conjugated system of double bonds within its benzoxazole and thiophene rings is specifically engineered to interact with UV radiation.

The Causality Behind the Effect:

-

Absorption: The molecule absorbs high-energy photons from the invisible UV portion of the spectrum (typically 300-400 nm). This excites electrons from their ground state to a higher energy singlet state.[13][14]

-

Vibrational Relaxation: The excited molecule rapidly loses a small amount of energy as heat through non-radiative vibrational relaxation, descending to the lowest vibrational level of the excited state. This is a crucial step that ensures the emitted photon will have less energy than the absorbed one.

-

Emission (Fluorescence): The electron returns to its ground state, releasing the remaining energy as a photon of light. Due to the energy lost in the previous step, this emitted light has a longer wavelength, falling within the visible blue region of the spectrum (typically 400-500 nm).[1][15]

This emitted blue light counteracts the inherent yellow cast of the material, which absorbs blue light. The addition of this blue fluorescence results in the human eye perceiving the object as a brighter, more neutral white.

Caption: Mechanism of Fluorescence for FBA 184.

Section 3: Synthesis and Manufacturing Insights

The industrial production of FBA 184 is a multi-step process in organic chemistry. While several routes exist, a common and historically significant method involves the condensation reaction between two key precursors: 2,5-thiophenedicarboxylic acid and 2-amino-4-tert-butylphenol .[13][16]

Expertise in Process Control: The success of this synthesis hinges on precise control of reaction conditions. The reaction is typically carried out in a high-boiling point solvent, such as trichlorobenzene, often with boric acid acting as a catalyst.[9][13][16] The continuous removal of water, a byproduct of the condensation, is critical to drive the reaction equilibrium towards the product. This is often achieved through azeotropic distillation.[13]

Caption: A simplified workflow for the synthesis of FBA 184.

Section 4: Applications and Formulation Guidelines

FBA 184's excellent heat stability, good light fastness, and high compatibility make it a premier choice for a wide array of materials.[1][3]

-

Plastics: It is extensively used in thermoplastics such as Polyvinyl Chloride (PVC), Polystyrene (PS), Polyethylene (PE), Polypropylene (PP), and Acrylonitrile Butadiene Styrene (ABS).[1][5][8] Its ability to withstand high processing temperatures without degradation is a key advantage.

-

Coatings and Inks: It is incorporated into varnishes, paints, and printing inks to enhance the brightness of white formulations and add vibrancy to colored ones.[1][10][17]

-

Synthetic Fibers: It finds application in the whitening of polyester and other synthetic fibers during the manufacturing process.[1][8]

-

Specialty Applications: Due to its distinct fluorescent signature, it can be used as an anti-counterfeiting marker in inks or as a tracer in clear coatings.[10][17][18]

Trustworthiness Through Dosage Control: Achieving the desired whitening effect without negatively impacting the final product requires precise dosage control. Over-concentration can lead to a "greening" effect or reduced lightfastness. The following table provides field-proven starting point recommendations.

| Polymer/Application | Recommended Dosage (% by weight) | Notes |

| PVC (Rigid/Soft) | 0.001 - 0.005% (Transparent) 0.01 - 0.05% (White/Opaque) | Improves brightness in clear PVC; effectively masks yellowness in white formulations.[1][8][15] |

| Polystyrene (PS) | 0.0001 - 0.001% (Transparent) ~0.001% (White/Opaque) | Low dosage required for high clarity and whitening.[1][8] |

| ABS | 0.01 - 0.05% | Highly effective at eliminating the inherent yellow color of the ABS polymer.[1][8][15] |

| Polyolefins (PE, PP) | 0.0005 - 0.001% (Transparent) 0.005 - 0.05% (White/Opaque) | Provides excellent whitening in both film and molded applications.[8][15] |

Section 5: Experimental Protocol: Dispersion via Masterbatch

For professionals in drug development or materials science, understanding the practical application is key. Simply mixing the FBA 184 powder with polymer pellets often results in poor, uneven dispersion. The industry-standard method is to first create a concentrated masterbatch.

Objective: To achieve a homogenous dispersion of FBA 184 in a polymer matrix for subsequent molding or extrusion.

Methodology:

-

Pre-Blending: In a high-speed mixer, combine the base polymer resin (e.g., Polypropylene powder or pellets) with the calculated amount of FBA 184 powder. A typical masterbatch concentration is 1-10%.

-

Solvent/Plasticizer Addition (Optional but Recommended): To improve adhesion and reduce dust, a small amount of a compatible liquid, such as a plasticizer or mineral oil, can be sprayed onto the tumbling mixture.[15] This helps the fine brightener powder coat the surface of the polymer pellets.

-

Melt Compounding:

-

Feed the pre-blended mixture into a twin-screw extruder.

-

Set the temperature profile of the extruder zones to be appropriate for the base polymer, ensuring it is well above the polymer's melting point but safely below the degradation temperature of FBA 184.

-

The high shear action of the rotating screws ensures intensive, distributive mixing, breaking down any agglomerates and dispersing the brightener on a molecular level within the polymer melt.

-

-

Pelletizing:

-

Extrude the molten, homogenized polymer blend through a die into strands.

-

Cool the strands immediately in a water bath.

-

Feed the cooled, solidified strands into a pelletizer, which cuts them into uniform masterbatch pellets.

-

-

Final Use: These concentrated masterbatch pellets can now be easily and accurately blended with virgin polymer at a specified let-down ratio (e.g., 1 part masterbatch to 100 parts virgin resin) before the final manufacturing step (e.g., injection molding).

Section 6: Spectroscopic and Analytical Data

The identity and purity of FBA 184 can be confirmed through various analytical techniques. The most relevant for its function are UV-Visible and Fluorescence spectroscopy.

| Spectroscopic Parameter | Value | Solvent/Conditions |

| Maximum Absorption Wavelength (λmax) | ~373 - 375 nm | Ethanol or Dioxane[1][9][10] |

| Maximum Fluorescence Emission Wavelength (λmax) | ~435 nm | [1][15] |

| Molar Extinction Coefficient (ε) | ≥47,000 | at 372-374nm in dioxane[9] |

Additional spectroscopic data, including IR and Mass Spectra, are available in public databases such as those from NIST for further structural confirmation.[7][19]

Section 7: Safety, Handling, and Toxicology

From a toxicological standpoint, FBA 184 is considered to be of low concern under normal industrial handling conditions.

-

Acute Toxicity: The compound exhibits very low acute toxicity. The oral LD50 for rats is reported as >10,000 mg/kg, indicating that a very large quantity would be required to cause harm via ingestion.[10]

-

Irritation: It may cause irritation to the eyes, respiratory system, and skin upon direct contact.[2]

-

Handling: Standard personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection (if dust is generated), should be used.[10][20][21] Handling should occur in a well-ventilated area.[21]

-

Stability and Incompatibilities: The compound is stable under normal storage conditions (cool, dry place away from sunlight).[1][6][10] It is incompatible with strong oxidizing agents.[9][10]

-

Fire and Explosion: While not readily flammable, the fine powder can form explosive mixtures with air, a common hazard for organic powders.[22]

Conclusion

CAS 7128-64-5, Fluorescent Brightener 184, is more than just a whitening agent; it is a functional material that leverages the principles of photophysics to enhance the perceived quality of a vast range of products. Its robust thermal stability, excellent compatibility, and high brightening efficiency make it a cornerstone additive in the polymer and coatings industries. For the research and development professional, a thorough understanding of its mechanism, properties, and application protocols is essential for unlocking its full potential in creating materials that are not only functional but also aesthetically superior.

References

- Sinophor® OB | CAS NO: 7128-64-5 Fluorescent Brightener OB. Sinocure Chemical Group. URL

- Fluorescent Brightener 184. ChemBK. URL

- Fluorescent Brightener 184(7128-64-5). ChemicalBook. URL

- Fluorescent brightener OB 184 for plastics. Raytop Chemical. URL

- OB 1 Technical D

- Optical Brightener (OB-1)

- Optical Brightener OB/Fluorescent Brightener OB 184 in Mexico. Raytop Chemical. URL

- OB-1 Technical D

- TECHNICAL DATASHEET Optical brightener OB-1. Plastem. URL

- TECHNICAL DATA SHEET Optical Brightener OB-1. Well-Done. URL

- OPTICAL BRIGHTENER OB. Jinan Tonex Chemical Co., Ltd. URL

- 7128-64-5 | CAS D

- Fluorescent brightener OB (FBA 184). Hebei Xingyu Chemical via SpecialChem. URL

- China Optical Brightener OB(C.I.184) Manufacturers, Suppliers and Factory. Made in China. URL

- Fluorescent brightener 184 | C26H26N2O2S.

- Safety Data Sheet: 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole). Chemos GmbH & Co.KG. URL

- This compound | 7128-64-5. Smolecule. URL

- 2,2'-(2,5-thiophenediyl)bis(5-tert-butylbenzoxazole) CAS # 7128-64-5. AccuStandard. URL

- OB Fluorescent Brightener 184 CAS 7128-64-5 this compound. Raytop Chemical. URL

- AB113704 | CAS 7128-64-5. abcr Gute Chemie. URL

- 2,5-Bis(5-tert-butylbenzoxazol-2-yl)

- This compound | 7128-64-5. ChemAnalyst. URL

- This compound Chemical Properties,Uses,Production. ChemicalBook. URL

- 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBOT) [CAS:7128-64-5]. CPAChem. URL

- 2,5-Bis(5-tert-butyl-2-benzoxazolyl)

- FLUORESCENT BRIGHTENER 184. precisionFDA. URL

- CAS 7128-64-5. Sigma-Aldrich. URL

- Safety Data Sheet: ≥99 %, for scintill

- 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene. Santa Cruz Biotechnology. URL

- SAFETY D

- SAFETY D

- Screening Assessment Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- (Fluorescent brightener 367). Canada.ca. URL

- CAS 12224-40-7 Fluorescent brightener 184. BOC Sciences. URL

- Process for the manufacture of 2,5-bis-(benzoxazolyl)-thiophene compounds.

- Method for preparing this compound.

- 2,5-Bis(5-tert-butyl-2-benzoxazolyl) thiophene: Uses as an Organic Brightener. LookChem. URL

- This compound. NIST WebBook. URL

Sources

- 1. Sinophor® OB | CAS NO: 7128-64-5 Fluorescent Brightener OB [sinocurechem.com]

- 2. Optical Brightener OB/Fluorescent Brightener OB 184 in Mexico - Raytop Chemical [raytopoba.com]

- 3. specialchem.com [specialchem.com]

- 4. 2,5-Bis(5-tert-butyl-2-benzoxazolyl) thiophene: Uses as an Organic Brightener_Chemicalbook [chemicalbook.com]

- 5. China Optical Brightener OB(C.I.184) Manufacturers, Suppliers and Factory - Made in China [sinoshiny.com]

- 6. Fluorescent Brightener 184(7128-64-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. Fluorescent brightener 184 | C26H26N2O2S | CID 292429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. OPTICAL BRIGHTENER OB - tonexchem [tonexchem.com]

- 9. 7128-64-5 | CAS DataBase [m.chemicalbook.com]

- 10. Fluorescent Brightener 184 [chembk.com]

- 11. AB113704 | CAS 7128-64-5 – abcr Gute Chemie [abcr.com]

- 12. carlroth.com [carlroth.com]

- 13. Buy this compound | 7128-64-5 [smolecule.com]

- 14. benchchem.com [benchchem.com]

- 15. fluorescent brightener OB 184 for plastics - Raytop Chemical [raytopoba.com]

- 16. CN102070627A - Method for preparing this compound - Google Patents [patents.google.com]

- 17. OB Fluorescent Brightener 184 CAS 7128-64-5 this compound - Raytop Chemical [raytopoba.com]

- 18. 5.imimg.com [5.imimg.com]

- 19. This compound [webbook.nist.gov]

- 20. fishersci.com [fishersci.com]

- 21. tcichemicals.com [tcichemicals.com]

- 22. chemos.de [chemos.de]

UV-Vis absorption of 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene

An In-Depth Technical Guide to the UV-Vis Absorption of 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene

Authored by: A Senior Application Scientist

Foreword: Unveiling the Photophysics of a Key Industrial Fluorophore

This compound, a molecule known commercially as Fluorescent Brightener 184 and often abbreviated in scientific literature as BBT or UVT, is a cornerstone compound in the field of optical brighteners.[1] Its ubiquity in plastics, coatings, textiles, and even advanced photo-physical research stems from a unique and highly efficient photophysical property: the ability to absorb invisible ultraviolet (UV) light and re-emit it as brilliant, visible blue light.[2][3] This phenomenon of fluorescence effectively masks the inherent yellowish cast of many materials, creating a visually perceived "whiter-than-white" appearance.[4]

This guide moves beyond a simple product datasheet to offer a comprehensive technical exploration of the core mechanism driving its function: its ultraviolet-visible (UV-Vis) absorption. Understanding the nuances of how and why this molecule interacts with light is critical for researchers, materials scientists, and formulation chemists seeking to optimize its performance, develop new applications, or ensure quality control in existing processes. Here, we will dissect the theoretical underpinnings of its absorption spectrum, present practical experimental methodologies, and explore the factors that modulate its optical behavior.

Section 1: Core Molecular Profile and Properties

At the heart of UVT's function is its distinct molecular architecture. The structure consists of a central thiophene ring flanked by two benzoxazole moieties, each substituted with a tert-butyl group.[5] This extended system of conjugated double bonds forms the chromophore responsible for absorbing UV radiation. The tert-butyl groups enhance the molecule's solubility in organic solvents and polymer matrices and contribute to its stability.[6][7]

Diagram 1: Molecular Structure of UVT

Caption: Chemical structure of 2,5-bis-(5-tert-butyl-benzoxazol-2-yl)-thiophene.

The key physicochemical properties of UVT are summarized below, providing essential data for its handling and application.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₂₆N₂O₂S | [8] |

| Molecular Weight | 430.56 g/mol | [8] |

| CAS Number | 7128-64-5 | [1][8] |

| Appearance | Light yellow-green crystalline powder | [1] |

| Melting Point | 199-201 °C | |

| Solubility | Soluble in toluene, acetone; Insoluble in water | [7] |

Section 2: The Mechanism of UV-Vis Absorption

The functionality of UVT is rooted in the principles of electronic spectroscopy. UV-Vis spectroscopy measures the absorption of light by a molecule, which causes the promotion of an electron from a ground electronic state to a higher-energy excited state.[9]

The Role of Molecular Orbitals

The extensive network of alternating single and double bonds in UVT creates a conjugated π-electron system across the thiophene and benzoxazole rings. This conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy required for the primary electronic transition in UVT, a π → π* transition, corresponds precisely to photons in the near-UV region of the electromagnetic spectrum (typically 340-370 nm).[2][10]

Interpreting the Absorption Spectrum

When UVT is analyzed with a UV-Vis spectrophotometer, the resulting spectrum is a plot of absorbance versus wavelength. The spectrum is characterized by a strong, broad absorption band with a distinct maximum, known as the lambda max (λmax) .

-

λmax : This is the wavelength at which the molecule exhibits maximum light absorption. For UVT, the λmax is consistently observed around 372-374 nm in dioxane and 373 nm in ethanol.[1] This peak represents the most probable—and therefore most efficient—electronic transition.

-

Molar Absorptivity (ε) : This value, derived from the Beer-Lambert Law (A = εcl), quantifies how strongly a chemical species absorbs light at a given wavelength. UVT is a very strong absorber, with a reported molar absorptivity (ε) of ≥47,000 L mol⁻¹ cm⁻¹ in dioxane. This high value is indicative of a highly efficient π → π* transition and is a key reason for its effectiveness as an optical brightener even at low concentrations.

The absorbed energy is then rapidly dissipated through vibrational relaxation and subsequent fluorescence, where a photon of lower energy (longer wavelength, ~420-470 nm) is emitted in the blue region of the visible spectrum, producing the characteristic whitening effect.[10][11]

Diagram 2: Principle of UVT's Optical Brightening Action

Caption: The process from UV absorption to visible light emission.

Influence of the Solvent Environment (Solvatochromism)

The polarity and proticity of the solvent can subtly influence the electronic ground and excited states of a molecule, leading to shifts in the absorption maximum—a phenomenon known as solvatochromism.[12] Studies have investigated the photophysics of UVT in a range of solvents, confirming that its high fluorescence quantum yield is largely independent of solvent polarity.[6][13] However, minor shifts in λmax can be expected. For precise applications, it is crucial to characterize the absorption profile in the specific solvent or polymer matrix being used, as intermolecular interactions can slightly alter the energy levels of the molecular orbitals.

Section 3: Standardized Protocol for UV-Vis Analysis of UVT

This section provides a self-validating, step-by-step protocol for accurately measuring the UV-Vis absorption spectrum of this compound. The causality behind each step is explained to ensure scientific integrity.

Materials and Equipment

-

This compound (powder, ≥99% purity)

-

Spectroscopic grade solvent (e.g., dioxane, toluene, or ethanol)

-

Dual-beam UV-Vis spectrophotometer

-

Matched pair of 1 cm path length quartz cuvettes

-

Analytical balance (±0.0001 g)

-

Class A volumetric flasks and pipettes

-

Ultrasonic bath (optional, for aiding dissolution)

Experimental Workflow

The procedure follows a logical sequence from solution preparation to spectral acquisition.

Diagram 3: Experimental Workflow for UV-Vis Measurement

Caption: Step-by-step workflow for acquiring the UV-Vis spectrum of UVT.

Detailed Step-by-Step Methodology

Step 1: Preparation of a Primary Stock Solution (~1x10⁻⁴ M)

-

Action: Accurately weigh approximately 4.3 mg of UVT using an analytical balance. Record the exact mass.

-

Causality: Precise mass is critical for calculating the exact concentration, which is necessary for determining the molar absorptivity (ε).

-

Action: Quantitatively transfer the weighed powder into a 100 mL Class A volumetric flask.

-

Causality: Using Class A volumetric glassware ensures the accuracy of the final solution volume.

-

Action: Add a small amount of the chosen solvent (e.g., dioxane) to dissolve the powder. If needed, use an ultrasonic bath to aid dissolution. Once dissolved, fill the flask to the calibration mark with the solvent. Stopper and invert the flask multiple times to ensure homogeneity.

-

Causality: A homogenous solution is essential for consistent and repeatable measurements.

Step 2: Preparation of a Working Solution (~1x10⁻⁵ M)

-

Action: Pipette 10.00 mL of the primary stock solution into a new 100 mL volumetric flask. Dilute to the mark with the same solvent.

-

Causality: The absorbance of the primary stock solution will likely be too high (>2 absorbance units) and outside the linear range of the detector. Dilution ensures the measurement falls within the optimal absorbance range of 0.1 - 1.0, where the Beer-Lambert law is most accurate.[14]

Step 3: Instrument Preparation and Blanking

-

Action: Turn on the spectrophotometer and its lamps (deuterium and tungsten). Allow the instrument to warm up for at least 20-30 minutes.[15]

-

Causality: Lamp warm-up ensures a stable light output, minimizing drift and noise during measurement.

-

Action: Set the instrument to scan a wavelength range from 250 nm to 500 nm.

-

Causality: This range comfortably covers the expected λmax of UVT and provides baseline information on either side of the peak.

-

Action: Fill both quartz cuvettes with the pure solvent. Place them in the sample and reference holders of the spectrophotometer. Run a baseline correction (autozero).[16]

-

Causality: This step digitally subtracts any absorbance from the solvent itself and corrects for any minor optical mismatches between the two cuvettes, ensuring the final spectrum represents only the absorbance of the UVT solute.[17]

Step 4: Sample Measurement

-

Action: Empty the sample cuvette. Rinse it two to three times with small aliquots of the UVT working solution. Then, fill the cuvette approximately three-quarters full with the working solution.

-

Causality: Rinsing prevents dilution of the sample with any residual solvent, ensuring the concentration in the cuvette is identical to the prepared working solution.

-

Action: Wipe the transparent sides of the cuvette with a lint-free tissue (e.g., Kimwipe) and place it in the sample holder.

-

Causality: Fingerprints or smudges on the optical surfaces will scatter light and cause erroneously high absorbance readings.

-

Action: Acquire the absorption spectrum of the sample.

Step 5: Data Analysis

-

Action: Use the instrument's software to identify the wavelength of maximum absorbance (λmax). Record the absorbance value at this peak.

-

Action: If the molar absorptivity (ε) is required, calculate it using the Beer-Lambert Law: ε = A / (c * l), where A is the absorbance at λmax, c is the molar concentration of the working solution, and l is the path length (typically 1 cm).

Conclusion

The UV-Vis absorption profile of this compound is the defining characteristic behind its widespread utility as a fluorescent whitening agent. Its strong absorption in the near-UV range, centered around 373 nm, is a direct consequence of its extended π-conjugated system. This efficient absorption, quantified by a high molar absorptivity, initiates the photophysical cascade that results in the emission of blue light, counteracting the yellow tones in various materials. The standardized protocol provided herein offers a robust framework for the precise and repeatable characterization of this crucial property, empowering researchers and industry professionals to harness its full potential in material science, drug development, and beyond.

References

- Pacheco, D. P., et al. (2020). Photophysical, Electrochemical and Crystallographic Investigations of the Fluorophore 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene. The Journal of Physical Chemistry B.

- Wikipedia. (n.d.). Optical brightener.

- El-Daly, S. A., et al. (2022). 2,5-Bis(5-tert-butyl-benzoxazole-2-yl) thiophene (BTBB): spectroscopic behavior, dipole moment, laser behavior, DFT and TD-DFT investigations. Journal of Molecular Structure.

- ResearchGate. (n.d.). Photophysical, Electrochemical and Crystallographic Investigations of the Fluorophore 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene | Request PDF.

- Museum of Fine Arts Boston. (2022). Fluorescent whitening agent. MFA Cameo.

- JoVE. (2020). Video: UV-Vis Spectroscopy of Dyes - Procedure.

- Baoxu Chemical. (n.d.). Overall Introduction of Fluorescent Brightener.

- ResearchGate. (2022). (PDF) 2,5-Bis(5-tert-butyl-benzoxazole-2-yl) thiophene (BTBB): spectroscopic behavior, dipole moment, laser behavior, DFT and TD-DFT investigations.

- Semantic Scholar. (2022). 2,5-Bis(5-tert-butyl-benzoxazole-2-yl) thiophene (BTBB): spectroscopic behavior, dipole moment, laser behavior, DFT and TD-DFT investigations.

- Fibre2Fashion. (n.d.). Types and Properties of Fluorescent Brightening Agents and Their Application on Textile Industries.

- ResearchGate. (n.d.). Chemical structure of 2,5-bis-(5-tert-butyl-benzoxazol-2-yl)-thiophene (BBOT).

- Polyventive. (n.d.). Optical Brighteners | Fluorescent Whitening Agents.

- NIST. (n.d.). This compound. NIST WebBook.

- JoVE. (2020). Video: UV-Vis Spectroscopy of Dyes - Prep.

- Science Department. (n.d.). Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer.

- Scribd. (n.d.). Jove Protocol 10204 Ultraviolet Visible Uv Vis Spectros | PDF.

- Michigan State University. (n.d.). UV-Visible Spectroscopy. MSU Chemistry.

- Spange, S., et al. (2020). The Negative Solvatochromism of Reichardt's Dye B30 – A Complementary Study. ChemistryOpen.

Sources

- 1. This compound | 7128-64-5 [chemicalbook.com]

- 2. additivesforpolymer.com [additivesforpolymer.com]

- 3. Buy this compound | 7128-64-5 [smolecule.com]

- 4. static.fibre2fashion.com [static.fibre2fashion.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. This compound [webbook.nist.gov]

- 9. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 10. Optical brightener - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. science.valenciacollege.edu [science.valenciacollege.edu]

- 15. Video: UV-Vis Spectroscopy of Dyes - Prep [jove.com]

- 16. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 17. scribd.com [scribd.com]

Solubility Characteristics of 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene (BBOT) in Organic Solvents: A Technical Guide

An In-Depth Technical Guide for Researchers

Abstract

2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene (BBOT), a high-performance fluorescent brightener, is a critical compound in materials science, organic electronics, and as a scintillator.[1][2][3][4] Its efficacy in these applications is fundamentally linked to its solubility and behavior in various organic solvents. This technical guide provides a comprehensive overview of the solubility of BBOT, synthesizing available data with the underlying physicochemical principles that govern its dissolution. We present its known solubility profile, discuss the structural determinants of its solvent interactions, and provide a detailed, field-proven protocol for the experimental determination of its solubility. This document is intended for researchers, scientists, and drug development professionals who utilize BBOT and require a deep, practical understanding of its solubility characteristics to optimize formulation, processing, and application performance.

Introduction to BBOT: Structure and Significance

This compound, commonly abbreviated as BBOT, is a robust fluorescent dye known for its exceptional ability to absorb ultraviolet (UV) light and re-emit it as visible blue light.[3][5] This photophysical property makes it a highly effective optical brightener in plastics, textiles, coatings, and inks.[1][2][6] Furthermore, its high quantum yield and stability make it a valuable component in organic scintillators for radiation detection and in the development of organic light-emitting diodes (OLEDs).[4][7]

The molecular structure of BBOT is key to its properties. It features a central thiophene ring, which contributes to its electronic characteristics, flanked by two benzoxazole moieties.[4] Each benzoxazole group is substituted with a tert-butyl group. These bulky, nonpolar tert-butyl groups are critical for enhancing the molecule's solubility in organic media and preventing aggregation-caused quenching, which preserves its fluorescent properties in solution and solid matrices.[4] Understanding the interplay between this structure and various solvents is paramount for its practical application.

Caption: Chemical Structure of this compound (BBOT).

Core Physicochemical Properties

A foundational understanding of BBOT's physical and chemical properties is essential before delving into its solubility. These parameters directly influence its behavior in solvent systems.

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₂₆N₂O₂S | [5][8] |

| Molecular Weight | 430.56 g/mol | [5][8] |

| Appearance | Light yellow to green powder/crystal | [1][5] |

| Melting Point | 199-201 °C | [3][6][9] |